N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide - 941989-50-0

N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide

Catalog Number: EVT-3110006
CAS Number: 941989-50-0
Molecular Formula: C21H20ClN3O3
Molecular Weight: 397.86
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-p-[2-carboxyethyl]phenethylamino-5′-N-ethylcarboxamido-adenosine (CGS-21680)

Compound Description: 2-p-[2-carboxyethyl]phenethylamino-5′-N-ethylcarboxamido-adenosine (CGS-21680) is a selective adenosine A2A receptor agonist. [] It has been shown to stimulate angiogenesis by down-regulating the production of thrombospondin 1 (TSP1), an antiangiogenic matrix protein. [] In human microvascular endothelial cells (HMVEC), CGS-21680 treatment resulted in a dose-dependent down-regulation of TSP1 protein secretion. [] This effect was completely abrogated by the selective A2A receptor antagonist ZM241385, but not by antagonists for A1 and A2B receptors. []

Relevance: While structurally dissimilar to N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, CGS-21680 shares a research context related to A2A receptor modulation and its impact on angiogenesis. [] This research highlights the importance of A2A receptors in biological processes, potentially offering insights into the biological activity of N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, even though their structures differ.

2-[2-(4-chlorophenyl)ethoxy]adenosine (MRE0094)

Compound Description: 2-[2-(4-chlorophenyl)ethoxy]adenosine (MRE0094) is another selective adenosine A2A receptor agonist. [] Similar to CGS-21680, it demonstrates angiogenic properties by down-regulating TSP1 secretion in HMVEC. [] This effect is also counteracted by the selective A2A receptor antagonist ZM241385. []

Relevance: Though structurally distinct from N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, MRE0094 falls under the same research umbrella concerning A2A receptor modulation and angiogenesis. [] This shared research focus suggests that studying the mechanisms of action of MRE0094 could provide valuable insights into understanding the potential biological activities of N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide.

4-{2-[7-amino-2-(2-furyl)[1,2,4]triazolo[2,3-a][1,3,5]triazin-5-ylamino]ethyl}phenol (ZM241385)

Compound Description: 4-{2-[7-amino-2-(2-furyl)[1,2,4]triazolo[2,3-a][1,3,5]triazin-5-ylamino]ethyl}phenol (ZM241385) is a selective antagonist of adenosine A2A receptors. [, ] It has been shown to block the angiogenic effects of adenosine A2A receptor agonists, CGS-21680 and MRE0094, by preventing the suppression of TSP1 secretion. [] Studies also show that ZM241385 acts as an inverse agonist on constitutively active mutant human adenosine A2B receptors. []

Relevance: Although structurally different from N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, ZM241385's involvement in A2A receptor-mediated angiogenesis research provides a broader context for understanding the potential biological effects of the target compound. [, ] Furthermore, its classification as an inverse agonist on A2B receptors may indicate that the target compound, depending on its activity profile, could potentially interact with similar signaling pathways. []

N-(4-acetylphenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide (MRS1706)

Compound Description: N-(4-acetylphenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide (MRS1706) is a selective antagonist of adenosine A2A and A2B receptors. [, ] It has been investigated for its potential to counteract the angiogenic effects induced by A2A receptor agonists. [] Similar to ZM241385, MRS1706 exhibits inverse agonistic properties on constitutively active mutant human adenosine A2B receptors. []

Relevance: While structurally dissimilar to N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, MRS1706's role in research related to A2A receptor-mediated angiogenesis provides a valuable comparative framework. [] Additionally, its classification as an inverse agonist on A2B receptors suggests that exploring the activity profile of N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide on adenosine receptors could unveil interesting parallels or contrasting mechanisms. []

Relevance: Although structurally distinct from N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, lorcaserin's multi-target activity across various serotonin receptor subtypes highlights the potential for compounds with structural similarities to the target compound to interact with multiple biological targets. [] This example underscores the importance of evaluating N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide for potential off-target effects or interactions with other receptor systems.

(E)-N-(4-aryl)-2-(2/4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide derivatives

Compound Description: A series of (E)-N-(4-aryl)-2-(2/4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide derivatives, including (E)-N-(4-chlorophenyl)-2-(2-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide, were synthesized and characterized using various spectroscopic techniques. [] This series represents a collection of structurally similar compounds with varying aryl substituents.

Relevance: (E)-N-(4-chlorophenyl)-2-(2-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide shares a common acetamide linker and a chlorophenyl substituent with N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide. [] This structural similarity suggests that exploring the activity profiles of these related chalcone-based acetamide derivatives could provide insights into the structure-activity relationships and potential biological activities of the target compound.

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)

Compound Description: 2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24) is an aminopyrazole compound that exhibits selective inhibition of cyclin-dependent kinase (CDK) 5 over CDK2 in cancer cell lines. [] Studies have shown that Analog 24 effectively reduces Mcl-1 levels in a concentration-dependent manner. []

Relevance: While structurally dissimilar to N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, Analog 24's activity as a CDK5 inhibitor and its effect on Mcl-1 levels provide a valuable point of reference. [] This research context could be relevant for understanding the potential anticancer activity of N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, particularly if it demonstrates similar inhibitory activity against CDKs or other cell cycle regulators.

N-(4-methoxy-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]sulfamoyl}phenyl)acetamide (Compound 8)

Compound Description: N-(4-methoxy-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]sulfamoyl}phenyl)acetamide (Compound 8) emerged as a promising non-acidic microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor with an IC50 value of 1.3 μM. [] Discovered through a multi-step virtual screening protocol, it represents a novel chemotype for mPGES-1 inhibition. []

Relevance: Although structurally different from N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, Compound 8's activity as an mPGES-1 inhibitor suggests a potential link to anti-inflammatory and anticancer properties. [] This association could be relevant for exploring the therapeutic potential of N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide in similar contexts, particularly if it demonstrates inhibitory activity against mPGES-1 or other enzymes involved in inflammatory processes.

N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (Compound 3)

Compound Description: N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (Compound 3) is a thiadiazole derivative that exhibits promising anticancer activity against both C6 rat glioma and A549 human lung adenocarcinoma cell lines. [] It induces apoptosis and cell cycle arrest through the inhibition of Akt activity. []

Relevance: Compound 3 shares the 4-chlorophenyl acetamide moiety with N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide. [] This structural similarity, alongside Compound 3's established anticancer activity, suggests that exploring the biological activity of N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide in cancer models could be a worthwhile pursuit. []

N-(6-nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (Compound 8)

Compound Description: N-(6-nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (Compound 8) is another thiadiazole derivative that demonstrates potent anticancer properties against C6 rat glioma cells. [] Like Compound 3, it triggers apoptosis and cell cycle arrest via the inhibition of Akt activity. []

Relevance: While structurally distinct from N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, Compound 8's anticancer activity and its shared thiadiazole core with Compound 3 highlight the potential of heterocyclic scaffolds for developing anticancer agents. [] This information could be valuable when considering the therapeutic applications of N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, particularly if it exhibits similar anticancer properties.

Properties

CAS Number

941989-50-0

Product Name

N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide

IUPAC Name

N-(4-chlorophenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide

Molecular Formula

C21H20ClN3O3

Molecular Weight

397.86

InChI

InChI=1S/C21H20ClN3O3/c22-16-5-7-17(8-6-16)23-20(26)14-28-18-3-1-2-15-4-9-19(24-21(15)18)25-10-12-27-13-11-25/h1-9H,10-14H2,(H,23,26)

InChI Key

NTVBBBYWPWTRMQ-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)Cl)C=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.